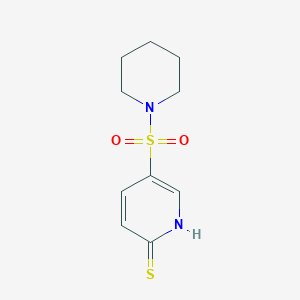

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol

説明

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is a chemical compound with the molecular formula C10H14N2O2S2 It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyridine ring with a thiol group attached

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol typically involves the reaction of pyridine-2-thiol with piperidine and a sulfonylating agent. One common method includes the following steps:

Starting Materials: Pyridine-2-thiol, piperidine, and a sulfonyl chloride (such as methanesulfonyl chloride).

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Procedure: Pyridine-2-thiol is first dissolved in the solvent, followed by the addition of piperidine. The sulfonyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C). The reaction mixture is stirred for several hours, gradually warming to room temperature.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Inhibition of Lysyl Oxidase

One of the primary applications of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is its role as an inhibitor of Lysyl Oxidase (LOX). LOX is an enzyme involved in the cross-linking of collagen and elastin, playing a critical role in tumor growth and metastasis. Inhibition of LOX has been associated with reduced metastatic spread in cancer models .

Table 1: LOX Inhibition Data

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 0.26 | Inhibition of collagen cross-linking |

| Methanesulfonylphenyl sulfone | 0.26 | Enhanced potency compared to initial hits |

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HepG2 | 8.3 | Mitochondrial disruption |

| A549 | 10.0 | Cell cycle arrest |

Study on Antibacterial Properties

A study evaluated various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity at low concentrations, positioning this compound as a potential antibacterial agent.

Cytotoxicity Assessment in Cancer Models

Research conducted on different cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, correlating with increased markers of apoptosis such as caspase activation .

Mechanistic Insights into Anticancer Activity

Further investigations revealed that the compound induces G1-phase cell cycle arrest in cancer cells, suggesting its role as a potential chemotherapeutic agent .

作用機序

The mechanism of action of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

5-(Morpholin-4-ylsulfonyl)pyridine-2-thiol: Similar structure but with a morpholine ring instead of a piperidine ring.

5-(Pyrrolidin-1-ylsulfonyl)pyridine-2-thiol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

5-(Piperidin-1-ylsulfonyl)pyridine-3-thiol: Similar structure but with the thiol group attached to the 3-position of the pyridine ring.

Uniqueness

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, sulfonyl group, and thiol group allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial applications.

生物活性

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysyl oxidase (LOX). This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.4 g/mol. The compound features a pyridine ring substituted at the 2nd position with a thiol group (-SH) and at the 5th position with a piperidin-1-ylsulfonyl group. This unique structure is critical for its biological activity.

Target Enzyme: Lysyl Oxidase (LOX)

this compound primarily targets LOX, an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX can lead to decreased tumor growth and metastasis, making this compound a candidate for anti-cancer therapies.

Mode of Action

The compound interacts with LOX, inhibiting its enzymatic activity. This inhibition disrupts the formation of the extracellular matrix, which plays a significant role in tumor progression and metastasis. The biochemical pathways affected include those involved in oxidative stress responses and cellular metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anti-Metastatic Properties : By inhibiting LOX, the compound may reduce metastatic spread in cancers.

- Cellular Effects : It influences cell signaling pathways, gene expression, and apoptosis, which can alter cell proliferation and survival rates.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that this compound effectively inhibits LOX activity in various cancer cell lines. This inhibition correlates with reduced cell migration and invasion capabilities.

- Biochemical Analysis : The compound has been shown to modulate oxidative stress responses by affecting the activity of enzymes involved in redox balance. This modulation can lead to alterations in cellular redox states, impacting overall cell health and function.

- Therapeutic Potential : Preliminary studies suggest that this compound could be developed into a therapeutic agent for treating cancers characterized by high levels of LOX expression .

Tables Summarizing Biological Activity

| Biological Activity | Description |

|---|---|

| Anti-Metastatic | Inhibits tumor growth and spread through LOX inhibition |

| Enzyme Inhibition | Modulates oxidative stress responses and affects cellular redox state |

| Cellular Effects | Alters gene expression related to apoptosis and cell cycle regulation |

特性

IUPAC Name |

5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXQWRWGIOERRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247250 | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57268503 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852400-11-4 | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852400-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。